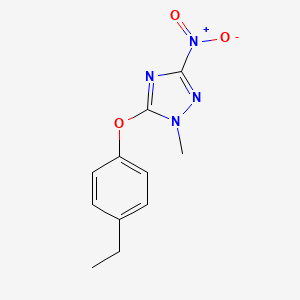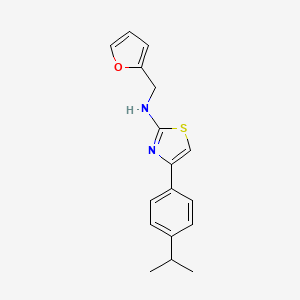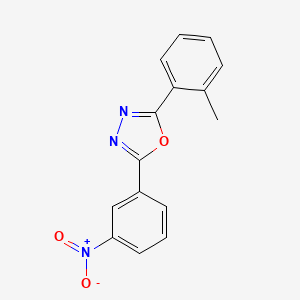
5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the triazole family of compounds and has been found to have several useful properties that make it an attractive candidate for research.
作用機序
The exact mechanism of action of 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, and has also been found to have anti-inflammatory properties. In addition, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole in lab experiments is its potential as an anti-cancer agent. This compound has also been found to have anti-inflammatory properties and neuroprotective effects, which make it a versatile compound for research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the research of 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole. One potential direction is the development of more efficient synthesis methods for this compound, which would allow for larger quantities to be produced. Another potential direction is the investigation of this compound's potential as an anti-cancer agent in vivo, which would provide more insight into its mechanism of action and effectiveness. Finally, the investigation of this compound's potential as a treatment for neurological disorders is another promising direction for future research.
合成法
The synthesis of 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a complex process that involves several steps. The first step involves the synthesis of 4-ethylphenol, which is then reacted with nitric acid to produce 4-ethyl-2-nitrophenol. This compound is then reacted with hydrazine hydrate to produce 4-ethylphenyl hydrazine. Finally, this compound is reacted with dimethylformamide and sodium azide to produce this compound.
科学的研究の応用
5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole has been found to have several potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been found to have potential as an anti-cancer agent. This compound has also been found to have potential as an anti-inflammatory agent and as a treatment for various neurological disorders.
特性
IUPAC Name |
5-(4-ethylphenoxy)-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-8-4-6-9(7-5-8)18-11-12-10(15(16)17)13-14(11)2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPITAAFEOZERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC(=NN2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)

![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)


![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)